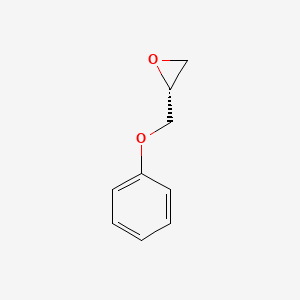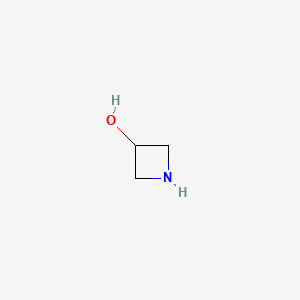
(R)-Glycidyl phenyl ether
Descripción general
Descripción
“®-Glycidyl phenyl ether” is a type of ether compound. Ethers are characterized by an oxygen atom bonded to two alkyl or aryl groups . They can be categorized as aryl ether, allyl ether, phenolic ether, phenacyl ether, and polyether .
Synthesis Analysis
Ethers can be synthesized through various protocols such as Williamson ether synthesis, the Mitsunobu reaction, bimolecular dehydration, the Ullmann method, a transition metal-free coupling reaction between aliphatic alcohols and unsymmetric diaryliodonium salts, room temperature ionic liquid promoted synthesis, Cu(II) catalyzed synthesis, microwave assisted synthesis, and synthesis under solvent free micellar conditions .Molecular Structure Analysis
The sp3 hybridization of oxygen gives ethers roughly the same geometry as alcohols and water. The R-O-R’ bond angle is close to what is expected in a tetrahedral geometry .Chemical Reactions Analysis
Ethers undergo various chemical reactions. For instance, the C-O bonds in ether are polar and thus ethers have a net dipole moment. The weak polarity of ethers does not appreciably affect their boiling points which are comparable to those of the alkenes of comparable molecular mass .Physical And Chemical Properties Analysis
Ethers are known to be unreactive towards most reagents which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids .Aplicaciones Científicas De Investigación
Holographic Storage Materials
“®-Glycidyl phenyl ether” derivatives, such as poly(ethylene glycol phenyl ether acrylate), have been utilized in the development of photopolymers for holographic storage . These materials exhibit efficient optical responses, which are crucial for applications like holographic data storage, holographic filters, and holographic optical elements. The ability to achieve high diffraction efficiency and a rapid optical response makes these compounds valuable in the advancement of optical data storage technologies.
Ether Synthesis Advancements
The compound has been involved in the advancement of ether synthesis methods. Traditional approaches to ether synthesis often involve organic solvents, but recent trends are moving towards more environmentally friendly processes, such as water-based reactions . This shift not only represents a greener alternative but also opens up possibilities for synthesizing ethers under milder and potentially more economical conditions.
Biomass Valorization
In the field of green chemistry, “®-Glycidyl phenyl ether” serves as a model compound for the mechanocatalytic hydrogenolysis of lignin ethers . This process is part of biomass deconstruction and valorization, where the goal is to convert lignin into valuable chemicals and fuels. The research on this compound helps in understanding the catalytic processes involved in breaking down complex biomass components.
Agrochemical Applications
Derivatives of “®-Glycidyl phenyl ether,” such as diphenyl ether and its halo derivatives, find applications in agrochemistry as herbicides and fungicides . These compounds’ effectiveness in controlling weeds and fungal pests is crucial for crop protection and yield improvement.
Chemical Engineering
In chemical engineering, phenolic ethers, which include derivatives of “®-Glycidyl phenyl ether,” are used in various processes and applications. Their properties can be tailored for specific functions, such as catalysts or process intermediates, contributing to the efficiency and sustainability of chemical manufacturing .
Pharmaceutical Industry
The pharmaceutical industry benefits from the unique properties of phenolic ethers, including those derived from “®-Glycidyl phenyl ether.” These compounds can be used as intermediates in the synthesis of active pharmaceutical ingredients or as modifiers to improve drug properties .
Food Industry
Phenolic ethers, related to “®-Glycidyl phenyl ether,” are also utilized in the food industry. They may serve as flavoring agents or preservatives, enhancing the quality and shelf-life of food products .
Photonic Applications
Lastly, the optical properties of “®-Glycidyl phenyl ether” derivatives make them suitable for various photonic applications. This includes the development of holographic interferometry and holographic optical elements, which are essential components in modern optical systems and devices .
Mecanismo De Acción
Target of Action
The primary target of ®-Glycidyl phenyl ether is enzymes involved in primary metabolic pathways . These enzymes play crucial roles in various biochemical reactions within the cell. The interaction of ®-Glycidyl phenyl ether with these enzymes can lead to significant changes in cellular processes .
Mode of Action
®-Glycidyl phenyl ether interacts with its targets primarily through a process known as acidic cleavage . During this process, the ether oxygen in the compound is protonated, forming a good leaving group. This group can then be eliminated as part of an S_N2, S_N1, or E1 reaction mechanism . The exact pathway is determined by the strong acid used and the type of substituents attached to the ether .
Biochemical Pathways
The interaction of ®-Glycidyl phenyl ether with its targets affects several biochemical pathways. One of the key pathways influenced is the phenylpropane pathway . This pathway is strongly enhanced under certain conditions, such as salt stress . The phenylpropane pathway is involved in the synthesis of essential oils, which are major secondary metabolites of aromatic plants .
Pharmacokinetics
Ethers in general have a small dipole moment due to the presence of an electronegative oxygen atom . This could potentially influence the compound’s bioavailability.
Result of Action
The molecular and cellular effects of ®-Glycidyl phenyl ether’s action are largely dependent on its interaction with its targets and the subsequent changes in biochemical pathways. For instance, the enhancement of the phenylpropane pathway could lead to an increase in the production of essential oils . Additionally, the compound’s interaction with enzymes could lead to significant changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ®-Glycidyl phenyl ether. Factors such as light, temperature, drought, salinity, heavy metals, seasonal variations, and mineral concentrations can have a significant impact on the chemical nature and stability of essential oil components . These factors can also regulate the biosynthesis and yield of essential oils .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2-(phenoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYUMYWMJTYZTK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308155 | |
| Record name | (2R)-2-(Phenoxymethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Glycidyl phenyl ether | |
CAS RN |
71031-02-2 | |
| Record name | (2R)-2-(Phenoxymethyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71031-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-(Phenoxymethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the addition of Tween-80 affect the enzymatic activity of Bacillus megaterium epoxide hydrolase towards (R)-Glycidyl phenyl ether?
A1: The research paper demonstrates that the presence of Tween-80, a nonionic surfactant, significantly enhances the activity of Bacillus megaterium epoxide hydrolase towards (R)-Glycidyl phenyl ether []. This enhancement manifests as a nearly two-fold increase in the enzyme's apparent activity compared to when DMSO is used as a co-solvent. The researchers suggest that this improvement likely stems from Tween-80's ability to create an emulsion, improving substrate availability to the enzyme. Additionally, Tween-80 positively influences the enzyme's thermostability, increasing its half-life at 50°C by 2.5 times [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)



